molecular formula C8H9N B13621257 1H-Pyrrole, 3-ethynyl-2,4-dimethyl-

1H-Pyrrole, 3-ethynyl-2,4-dimethyl-

Cat. No.: B13621257
M. Wt: 119.16 g/mol
InChI Key: YIARTPPCIIRVJH-UHFFFAOYSA-N
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Description

1H-Pyrrole, 3-ethyl-2,4-dimethyl- (CAS 517-22-6) is a substituted pyrrole derivative with the molecular formula C₈H₁₃N and molecular weight 123.1955 g/mol . Structurally, it features a five-membered aromatic heterocycle with nitrogen at position 1, an ethyl group at position 3, and methyl groups at positions 2 and 2. This compound is a clear yellow to red-brown liquid at room temperature , with a specific gravity of 0.913 and solubility in chloroform and methanol . Its pKa is predicted to be 18.33 ± 0.50, indicating weak basicity .

Properties

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

IUPAC Name

3-ethynyl-2,4-dimethyl-1H-pyrrole

InChI

InChI=1S/C8H9N/c1-4-8-6(2)5-9-7(8)3/h1,5,9H,2-3H3

InChI Key

YIARTPPCIIRVJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-2,4-dimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylpyrrole with an ethynyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by the addition of the ethynyl halide to form the desired product.

Industrial Production Methods

Industrial production of 3-ethynyl-2,4-dimethyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2,4-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the ethynyl group, leading to the formation of substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-Ethynyl-2,4-dimethyl-1H-pyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating enzyme mechanisms.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-ethynyl-2,4-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in specific biological effects.

Comparison with Similar Compounds

Key Properties:

  • highlights the structural characterization of related pyrrole derivatives using X-ray crystallography and hydrogen-bonding networks .
  • Applications : Pyrroles serve as precursors in pharmaceuticals, agrochemicals, and materials science. The ethyl and methyl substituents in this compound may enhance its stability and hydrophobicity, making it suitable for organic synthesis intermediates .
  • Safety: Hazard codes Xi (irritant) and risk statements R36/37/38 (irritating to eyes, respiratory system, and skin) are noted, with safety protocols including the use of gloves and goggles (S26, S36, S37/39) .

Comparison with Similar Pyrrole Derivatives

The following table summarizes key structural, physical, and functional differences between 3-ethyl-2,4-dimethyl-1H-pyrrole and related compounds:

Compound Name CAS Number Molecular Formula Substituents Key Properties Applications/Notes Reference
1H-Pyrrole, 3-ethyl-2,4-dimethyl- 517-22-6 C₈H₁₃N 3-ethyl, 2,4-methyl Liquid, pKa ~18.33, soluble in chloroform, irritant Intermediate in organic synthesis
1H-Pyrrole-2-carboxaldehyde 1003-29-8 C₅H₅NO 2-carboxaldehyde Retention index 1007, detected in coffee extracts via GC-MS Flavor/fragrance industry
Ethanone, 1-(1H-pyrrol-2-yl)- 1072-83-9 C₆H₇NO 2-acetyl Higher concentration (0.10% in extracts), aromatic ketone functionality Potential antimicrobial agent
4-Aroyl-3-sulfonyl-1H-pyrroles N/A Varies Sulfonyl and aroyl groups Demonstrated antimicrobial activity (e.g., compounds 7c, 9c in ) Pharmaceutical candidates
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate N/A C₁₁H₁₃NO₃ 5-formyl, 3-carboxylate Planar crystal structure, hydrogen-bonding networks Material science research

Structural and Functional Differences

Substituent Effects :

  • 3-ethyl-2,4-dimethyl-1H-pyrrole ’s alkyl groups enhance hydrophobicity and electron-donating effects, stabilizing the aromatic ring . In contrast, 1H-Pyrrole-2-carboxaldehyde (with an electron-withdrawing aldehyde group) exhibits higher polarity, influencing its retention behavior in chromatographic analyses .
  • Sulfonyl and aroyl derivatives (e.g., compounds in ) show increased reactivity due to electron-withdrawing groups, enabling applications in antimicrobial agents .

Physicochemical Behavior :

  • 3-ethyl-2,4-dimethyl-1H-pyrrole ’s low solubility in water aligns with its alkyl substituents, whereas Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate ’s ester and aldehyde groups improve solubility in polar solvents .

Biological Activity: Sulfonyl-containing pyrroles (e.g., 4-aroyl-3-sulfonyl-1H-pyrroles) demonstrate notable antimicrobial activity, attributed to the sulfonyl group’s ability to disrupt microbial membranes . The ethyl/methyl-substituted pyrrole lacks direct evidence of bioactivity but may serve as a scaffold for further functionalization.

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